molecular formula C44H78NaO10P B6595515 Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate CAS No. 322647-50-7

Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate

Cat. No.: B6595515
CAS No.: 322647-50-7
M. Wt: 821.0 g/mol
InChI Key: XLHSHRIGGNFBGF-PYXSUFCTSA-M
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Description

This sodium salt is a structurally complex phospholipid analog featuring a glycerol backbone with stereospecific substitutions:

  • Sn-3 position: A saturated octadecanoyl (stearic acid) chain, contributing to hydrophobic stability .
  • Phosphate group: A sodium-counterion phosphate ester at the sn-1 position, conferring amphiphilic properties critical for micelle or liposome formation .

The compound’s stereochemistry (2R configuration) and unsaturated acyl chains make it biologically relevant, particularly in membrane dynamics and lipid-mediated signaling pathways. Its molecular weight and solubility are influenced by the long acyl chains and ionic phosphate group, distinguishing it from simpler glycerophosphates .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-44(48)54-42(40-53-55(49,50)52-38-41(46)37-45)39-51-43(47)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h11,13,17,19,22,24,28,30,41-42,45-46H,3-10,12,14-16,18,20-21,23,25-27,29,31-40H2,1-2H3,(H,49,50);/q;+1/p-1/b13-11-,19-17-,24-22-,30-28-;/t41?,42-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHSHRIGGNFBGF-PYXSUFCTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78NaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677112
Record name Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-50-7
Record name Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A glycerol backbone with two hydroxyl groups.
  • A phosphate group that enhances its solubility in aqueous environments.
  • Long-chain fatty acids (icosa-tetraenoic and octadecanoyloxy) that contribute to its amphiphilic nature.

Drug Delivery Systems

Sodium 2,3-dihydroxypropyl phosphate is primarily researched for its potential in drug delivery systems. Its amphiphilic characteristics allow it to form lipid nanoparticles (LNPs), which can encapsulate therapeutic agents and facilitate their delivery across biological membranes. This application is particularly relevant in the development of mRNA vaccines and targeted therapies.

Case Study: mRNA Vaccine Delivery

Recent studies have shown that lipid nanoparticles incorporating compounds like sodium 2,3-dihydroxypropyl phosphate can effectively deliver mRNA vaccines by enhancing cellular uptake and stability of the mRNA molecules. This approach has been pivotal during the COVID-19 pandemic, showcasing the compound's relevance in modern therapeutic strategies.

Membrane Interaction Studies

The compound's ability to interact with cell membranes makes it a valuable tool for studying membrane dynamics and fluidity. Its incorporation into model membranes can help elucidate mechanisms of membrane fusion and permeability.

Case Study: Membrane Fluidity

Research has demonstrated that sodium 2,3-dihydroxypropyl phosphate can alter the fluidity of lipid bilayers, impacting cellular processes such as signaling and transport. This property is critical for understanding how drugs can modulate membrane behavior.

Biochemical Assays

Due to its structural properties, this phospholipid is utilized in biochemical assays to study enzyme activities and interactions with other biomolecules. It serves as a substrate or co-factor in various enzymatic reactions.

Case Study: Enzyme Activity Modulation

In enzymatic assays involving phospholipases or lipases, sodium 2,3-dihydroxypropyl phosphate has been shown to influence enzyme kinetics and substrate specificity. This application aids in the design of inhibitors or activators for therapeutic purposes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Acyl Chains (Sn-2/Sn-3) Head Group Key Properties Evidence ID
Target Compound (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl (sn-2); octadecanoyl (sn-3) Sodium phosphate High unsaturation (4 double bonds) enhances fluidity; sodium improves water solubility
1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine Arachidonoyl (sn-2); octadecyl ether (sn-3) Phosphocholine Ether linkage increases oxidative stability; choline head group supports neurotransmission
Sodium [(2R)-2,3-bis[(Z)-octadec-9-enoyl]oxypropyl] ethyl phosphate (CAS 322647-53-0) Two (Z)-octadec-9-enoyl (oleic acid) chains Sodium phosphate Dual monounsaturation balances fluidity and rigidity; lower melting point than target compound
1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG) Myristoyl (C14:0) chains Phosphoglycerol Shorter chains reduce hydrophobicity; glycerol head group favors bacterial membrane interactions
POPG (16:0-18:1 PG) Palmitoyl (sn-1); oleoyl (sn-2) Phosphoglycerol Mixed chain lengths optimize lung surfactant function; oleate’s single double bond moderates phase transition

Physicochemical Properties

  • Solubility : Sodium counterions enhance aqueous solubility compared to zwitterionic phosphatidylcholines (e.g., ) but reduce lipophilicity relative to ether-linked analogues .
  • Thermal Behavior: The tetra-unsaturated sn-2 chain lowers phase transition temperatures significantly versus saturated or monounsaturated counterparts (e.g., DMPG in ).

Preparation Methods

Retrosynthetic Analysis

The target compound is deconstructed into three primary components: (1) the glycerol backbone, (2) the (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl (arachidonoyl) group, and (3) the octadecanoyl (stearoyl) chain. Phosphorylation at the sn-3 position of glycerol introduces the sodium phosphate group, while esterification at sn-1 and sn-2 positions incorporates the unsaturated and saturated fatty acids, respectively. Retrosynthetic planning prioritizes orthogonal protection strategies to prevent premature hydrolysis or oxidation.

Key Challenges in Synthesis

  • Oxidative Degradation : The arachidonoyl group’s four cis double bonds necessitate anaerobic conditions and antioxidant additives (e.g., BHT) to prevent radical-mediated peroxidation.

  • Regioselective Esterification : Differentiating between the sn-1 and sn-2 hydroxyls of glycerol demands temporary protecting groups, such as acetals or silyl ethers, to direct acylation.

  • Phosphate Group Stability : The sodium phosphate moiety’s susceptibility to acidic or basic hydrolysis requires pH-controlled environments during phosphorylation and purification.

Stepwise Preparation Methods

Synthesis of (2R)-Glycerol Intermediate

The enantiomerically pure (2R)-glycerol backbone is prepared via enzymatic resolution or asymmetric catalysis. A representative protocol involves:

  • Protection of Primary Alcohols : Treating glycerol with tert-butyldimethylsilyl (TBDMS) chloride in dichloromethane (DCM) under N₂, yielding 1,3-di-TBDMS-glycerol.

  • Acylation at sn-2 Position : Reacting the protected glycerol with octadecanoyl chloride (2.2 equiv) in anhydrous THF, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 0°C for 6 hours, achieving >95% acylation.

  • Deprotection and Isolation : Cleaving TBDMS groups with tetrabutylammonium fluoride (TBAF) in THF, followed by silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate (2R)-2-octadecanoyloxy-1,3-diol-glycerol.

Table 1: Reaction Conditions for sn-2 Acylation

ParameterSpecification
SolventAnhydrous THF
Temperature0°C → 25°C (gradual warming)
CatalystDMAP (0.1 equiv)
Yield92–95%
Purity (HPLC)≥99% (C18 column, MeOH:H₂O = 85:15)

Incorporation of Arachidonoyl Group

The sn-1 position is esterified with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride under rigorously oxygen-free conditions:

  • Activation of Fatty Acid : Arachidonic acid is converted to its acid chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in DCM at −20°C.

  • Esterification : Adding the acid chloride (1.1 equiv) to the (2R)-2-octadecanoyloxy-1,3-diol-glycerol in pyridine:THF (1:4) at −10°C. The reaction is monitored by TLC (Rf = 0.45, hexane:EtOAc 2:1) and quenched with ice-cold 5% NaHCO₃.

  • Purification : Flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) isolates the diester intermediate with 85–88% yield.

Phosphorylation and Sodium Salt Formation

Cyclophosphorylation Strategy

The free sn-3 hydroxyl undergoes phosphorylation using phosphorus oxychloride (POCl₃) in a two-phase system:

  • Reaction Setup : Dissolving the diester intermediate (1 equiv) in anhydrous DCM with POCl₃ (1.2 equiv) and triethylamine (3 equiv) at −78°C.

  • Quenching and Hydrolysis : After 4 hours, the mixture is poured into ice-cold 0.1 M sodium phosphate buffer (pH 7.4) and stirred for 12 hours to hydrolyze the phosphorochloridate intermediate.

  • Ion Exchange : Passing the aqueous phase through a Dowex 50WX8 (Na⁺ form) column to replace protons with sodium ions, yielding the final phosphate salt.

Table 2: Optimization of Phosphorylation Conditions

VariableOptimal RangeImpact on Yield
POCl₃ Equiv1.1–1.3Maximizes P=O formation
Temperature−78°C → −20°CMinimizes side reactions
Reaction Time3–5 hours90% conversion

Analytical Validation and Purification

Chromatographic Profiling

  • HPLC Analysis : A C18 reverse-phase column (4.6 × 250 mm) with isocratic elution (MeOH:H₂O = 90:10, 1 mL/min) confirms ≥98% purity. Retention time: 12.3 minutes.

  • Mass Spectrometry : ESI-MS (negative mode) shows [M−Na]⁻ at m/z 832.5, consistent with the molecular formula C₄₆H₈₀O₁₀P.

Challenges in Scale-Up

  • Polymerization Risk : The arachidonoyl group’s dienes necessitate storage at −80°C under argon to prevent cross-linking.

  • Solvent Residues : Residual THF or DCM is removed via rotary evaporation followed by lyophilization, ensuring ≤0.1% solvent content .

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